molecular formula C23H19ClN4O5S B15028146 (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B15028146
M. Wt: 498.9 g/mol
InChI Key: ULMBAZYUTAKFRY-RVDMUPIBSA-N
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Description

The compound “(2E)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE” is a complex organic molecule that features a variety of functional groups, including a chlorophenoxy group, a pyridopyrimidinone core, a cyano group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the Pyridopyrimidinone Core: This could be achieved through a condensation reaction between a pyridine derivative and a suitable amine, followed by cyclization.

    Introduction of the Chlorophenoxy Group: This step might involve a nucleophilic substitution reaction where a chlorophenol reacts with a halogenated intermediate.

    Formation of the Cyano Group: This could be introduced via a nucleophilic addition reaction using a cyanide source.

    Attachment of the Thiolane Ring: This step might involve a thiol-ene reaction or a similar method to introduce the thiolane ring.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring or the pyridopyrimidinone core.

    Reduction: Reduction reactions could target the cyano group or the carbonyl groups.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the thiolane ring or pyridopyrimidinone core.

    Reduction Products: Reduced forms of the cyano group or carbonyl groups.

    Substitution Products: Compounds where the chlorophenoxy group is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use as a probe to study biological processes.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Material Manufacturing:

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE
  • (2E)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE

Uniqueness

  • Functional Groups : The presence of multiple functional groups in the compound makes it unique and versatile for various applications.
  • Structural Complexity : The complex structure of the compound provides opportunities for diverse chemical reactions and interactions.

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

(E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C23H19ClN4O5S/c1-14-5-4-9-28-20(14)27-22(33-19-7-3-2-6-18(19)24)17(23(28)30)11-15(12-25)21(29)26-16-8-10-34(31,32)13-16/h2-7,9,11,16H,8,10,13H2,1H3,(H,26,29)/b15-11+

InChI Key

ULMBAZYUTAKFRY-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCS(=O)(=O)C3)OC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCS(=O)(=O)C3)OC4=CC=CC=C4Cl

Origin of Product

United States

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